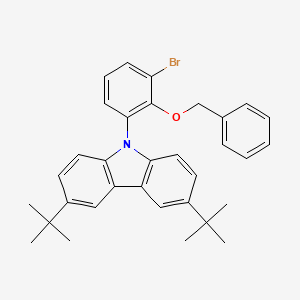

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole

描述

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-benzyloxyphenol, followed by a series of protection and coupling reactions. The key steps include:

Bromination: 2-benzyloxyphenol is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Protection: The hydroxyl group is protected using benzyl chloride to form the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a palladium catalyst) are used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products

Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

Reduction: Reduction of the bromophenyl group yields phenyl derivatives.

Substitution: Substitution reactions yield various substituted carbazole derivatives depending on the nucleophile used.

科学研究应用

Preliminary studies indicate that 9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole interacts with cellular pathways that regulate apoptosis and cell cycle progression. This suggests potential therapeutic applications in cancer treatment. For instance, molecular docking studies can elucidate its binding affinity to specific targets involved in tumorigenesis.

Case Study : Interaction studies using this compound have shown promising results in inhibiting cancer cell proliferation. Further investigations utilizing binding assays are recommended to clarify its mechanism of action.

Material Science

The compound's electronic properties make it a candidate for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural attributes allow for efficient charge transport and emission properties.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,6-Di-tert-butylcarbazole | Similar carbazole core | Primarily studied for OLED applications |

| 9-Bromo-3,6-di-tert-butylcarbazole | Contains bromine but no benzyloxy | Focused on electronic properties |

| 2-Benzyloxyphenol | Similar benzyloxy group | More common in medicinal chemistry; lacks carbazole structure |

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways can be optimized for yield and purity, facilitating its application in various research domains.

Synthesis Overview :

- The synthesis may involve coupling reactions where the bromophenyl and benzyloxy groups are introduced onto the carbazole backbone.

- Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in determining the efficiency of the synthesis.

作用机制

The mechanism of action of 9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole depends on its application:

In Organic Electronics: It acts as an electron-transporting material, facilitating the movement of electrons through the device, thereby improving its efficiency.

In Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

相似化合物的比较

Similar Compounds

9-Phenylcarbazole: Lacks the benzyloxy and bromophenyl groups, resulting in different electronic properties.

3,6-Di-tert-butylcarbazole: Lacks the benzyloxy and bromophenyl groups, making it less versatile in chemical reactions.

2-Benzyloxyphenylcarbazole: Similar structure but without the bromine atom, affecting its reactivity in substitution reactions.

Uniqueness

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole is unique due to the presence of both the benzyloxy and bromophenyl groups, which enhance its reactivity and potential applications in various fields. The tert-butyl groups provide steric hindrance, improving its stability and making it suitable for use in high-performance materials and pharmaceuticals.

生物活性

9-(2-(Benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole, identified by CAS number 2748280-46-6, is a synthetic compound belonging to the carbazole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on cellular signaling pathways.

- Molecular Formula : C33H34BrNO

- Molecular Weight : 540.53 g/mol

- Structural Characteristics : The compound features a carbazole core with tert-butyl substituents and a benzyloxy group, which may influence its solubility and biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound can cause G1 phase arrest in cancer cell lines, inhibiting their proliferation.

- Apoptosis Induction : Mechanistic studies reveal that it promotes the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.

Antioxidant Properties

The presence of tert-butyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity. This property is beneficial for protecting cells from oxidative stress-related damage.

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various carbazole derivatives, including our compound of interest. The findings indicated that:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| HeLa | 8 | Cell cycle arrest at G1 phase |

| A549 | 12 | ROS generation leading to apoptosis |

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of this compound. Preliminary results suggest:

- Tumor Reduction : Significant reduction in tumor size was observed in xenograft models treated with the compound.

- Toxicity Profile : No acute toxicity was noted at therapeutic doses, although further studies are required for long-term effects.

常见问题

Basic Questions

Q. What synthetic methodologies are most effective for preparing 9-(2-(benzyloxy)-3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole?

- Methodological Answer : The compound can be synthesized via C–N coupling reactions (e.g., Buchwald-Hartwig amination) using tert-butyl-substituted carbazole precursors and brominated arylbenzyl ethers . Alternatively, Friedel-Crafts alkylation is viable for introducing tert-butyl groups, employing AlCl₃ as a Lewis catalyst in dichloromethane or chloroform . Optimization of reaction time (3–24 hours) and temperature (45–80°C) is critical to avoid side reactions like over-alkylation.

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?

- Methodological Answer : ¹H NMR is essential for confirming substitution patterns. For example:

- The benzyloxy group’s protons appear as a singlet at δ ~5.0 ppm.

- tert-butyl protons resonate as a singlet at δ ~1.4 ppm .

- Bromine’s inductive effect deshields adjacent aromatic protons, shifting signals downfield (δ ~7.5–8.0 ppm) .

Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in overlapping peaks.

Q. What are the key photophysical properties of this compound, and how are they measured?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorption maxima (λmax) in toluene or dichloromethane; expect peaks near 319–401 nm due to π–π* transitions in the carbazole core .

- Photoluminescence (PL) : Record emission spectra (λem ~468 nm) and calculate quantum yields (ΦPL) using an integrating sphere. Solid-state ΦPL values for tert-butyl carbazoles often exceed 50% due to aggregation-enhanced emission .

Advanced Research Questions

Q. How do tert-butyl and benzyloxy substituents influence charge transport in organic light-emitting diodes (OLEDs)?

- Methodological Answer :

- Hole Mobility : tert-butyl groups enhance steric hindrance, reducing π-π stacking and improving amorphous film formation. Measure using space-charge-limited current (SCLC) devices; hole mobilities >10⁻⁴ cm²/(V·s) are typical at high electric fields (>3×10⁵ V/cm) .

- Electron Injection : Bromine’s electron-withdrawing effect lowers the LUMO (-2.40 eV), facilitating electron injection from cathodes like Al/LiF .

- Device Optimization : Compare doped vs. non-doped OLED architectures. Non-doped devices with this compound may achieve external quantum efficiencies (EQE) up to 7.2% due to balanced charge transport .

Q. What strategies resolve contradictions in reported photoluminescence quantum yields (PLQY) for carbazole derivatives?

- Methodological Answer :

- Sample Purity : Recrystallize the compound (e.g., ethanol/chloroform) to remove unreacted bromophenyl byproducts, which quench emission .

- Film Morphology : Use atomic force microscopy (AFM) to correlate PLQY with surface roughness. Smooth films (<1 nm RMS) minimize exciton trapping .

- Environmental Factors : Conduct PL measurements under inert atmospheres (N₂ or Ar) to prevent oxygen-induced quenching .

Q. How can X-ray crystallography elucidate conformational distortions caused by bromine and benzyloxy groups?

- Methodological Answer :

- Single-Crystal Growth : Use slow evaporation of a dichloromethane/hexane mixture.

- Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- Dihedral angles between carbazole and benzyloxy-bromophenyl moieties (typically 45–60°).

- Short contacts (<3.0 Å) between Br and tert-butyl groups indicate steric strain .

Q. What role does this compound play in thermally activated delayed fluorescence (TADF) systems?

- Methodological Answer :

属性

IUPAC Name |

9-(3-bromo-2-phenylmethoxyphenyl)-3,6-ditert-butylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34BrNO/c1-32(2,3)23-15-17-28-25(19-23)26-20-24(33(4,5)6)16-18-29(26)35(28)30-14-10-13-27(34)31(30)36-21-22-11-8-7-9-12-22/h7-20H,21H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIVONYDTLLVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=CC=C4)Br)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34BrNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。